![molecular formula C12H14O3 B14425301 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one CAS No. 79557-73-6](/img/structure/B14425301.png)
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It is an aromatic ketone with a molecular formula of C13H16O3. This compound is characterized by the presence of a but-3-en-2-yl group attached to a dihydroxyphenyl ring, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxyacetophenone with but-3-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the hydroxyl groups.
Applications De Recherche Scientifique
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.
1-(2,4-dihydroxyphenyl)ethan-1-one: Lacks the but-3-en-2-yl group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
79557-73-6 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-(3-but-3-en-2-yl-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-7(2)11-10(14)6-5-9(8(3)13)12(11)15/h4-7,14-15H,1H2,2-3H3 |
Clé InChI |
ORMMBNPUNOBQOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1=C(C=CC(=C1O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


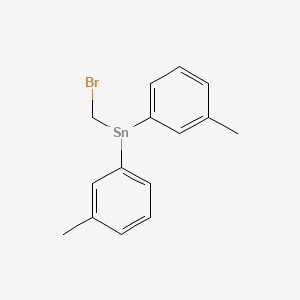
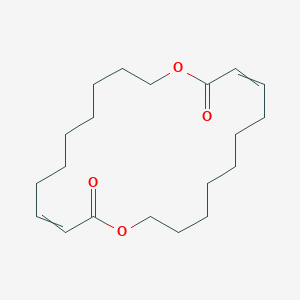
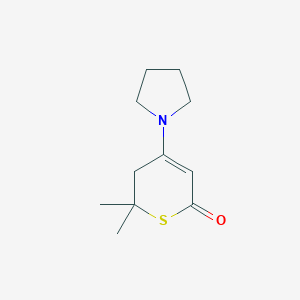
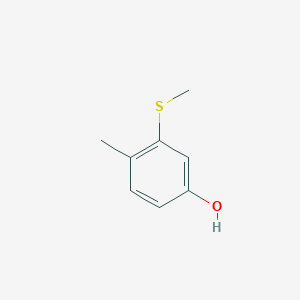
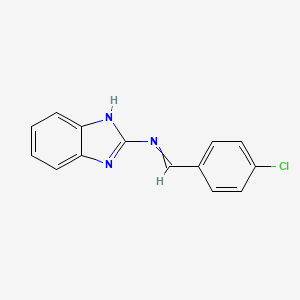

![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
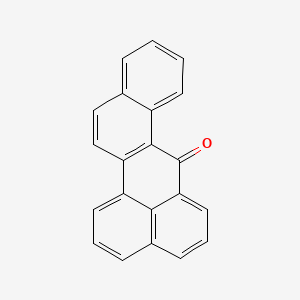
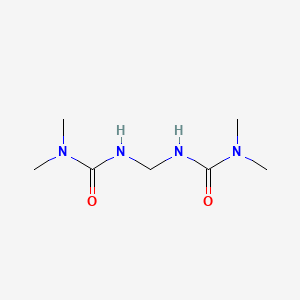
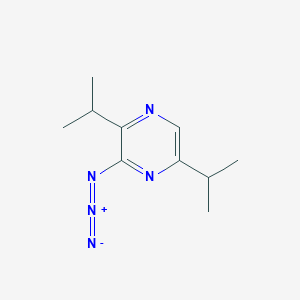
![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)

